molecular formula C18H15NO5 B12399197 Aldose reductase-IN-5

Aldose reductase-IN-5

Cat. No.: B12399197
M. Wt: 325.3 g/mol
InChI Key: VYIPBSOCLBYEIE-QPJJXVBHSA-N
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Description

Aldose reductase-IN-5 is a potent inhibitor of the enzyme aldose reductase, which plays a crucial role in the polyol pathway of glucose metabolism. This enzyme is involved in the reduction of glucose to sorbitol, a process that becomes significantly more active under hyperglycemic conditions, such as those found in diabetes mellitus. Inhibitors of aldose reductase, like this compound, are being studied for their potential to prevent or mitigate diabetic complications, including retinopathy, neuropathy, and nephropathy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aldose reductase-IN-5 typically involves multiple steps, including the preparation of key intermediates and their subsequent reactions under controlled conditions. For instance, one synthetic route may involve the use of benzothiadiazine derivatives, which are subjected to reactions with sulfuric acid under reflux conditions . The exact reaction conditions, such as temperature and duration, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the process for cost-effectiveness and efficiency. This may include the use of automated systems for precise control of reaction parameters and purification processes to ensure the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

Aldose reductase-IN-5 undergoes various chemical reactions, including:

    Reduction: It can participate in reduction reactions, particularly in the presence of reducing agents like NADPH.

    Oxidation: It may also undergo oxidation reactions under specific conditions.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include NADPH for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The conditions for these reactions are typically optimized to achieve the desired products with high efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield sorbitol, while oxidation reactions could produce corresponding oxidized forms of the compound .

Scientific Research Applications

Aldose reductase-IN-5 has a wide range of scientific research applications, including:

Mechanism of Action

Aldose reductase-IN-5 exerts its effects by inhibiting the enzyme aldose reductase, which catalyzes the reduction of glucose to sorbitol in the polyol pathway. By inhibiting this enzyme, the compound reduces the accumulation of sorbitol and other harmful metabolites that contribute to diabetic complications. The molecular targets and pathways involved include the reduction of oxidative stress and the modulation of signaling pathways related to glucose metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aldose reductase-IN-5 is unique in its specific binding affinity and inhibitory potency against aldose reductase. It has shown promising results in preclinical studies, indicating its potential as a more effective therapeutic agent compared to other similar compounds .

Properties

Molecular Formula

C18H15NO5

Molecular Weight

325.3 g/mol

IUPAC Name

2-[8-[(E)-2-(4-hydroxyphenyl)ethenyl]-2-oxo-3H-1,4-benzoxazin-4-yl]acetic acid

InChI

InChI=1S/C18H15NO5/c20-14-8-5-12(6-9-14)4-7-13-2-1-3-15-18(13)24-17(23)11-19(15)10-16(21)22/h1-9,20H,10-11H2,(H,21,22)/b7-4+

InChI Key

VYIPBSOCLBYEIE-QPJJXVBHSA-N

Isomeric SMILES

C1C(=O)OC2=C(C=CC=C2N1CC(=O)O)/C=C/C3=CC=C(C=C3)O

Canonical SMILES

C1C(=O)OC2=C(C=CC=C2N1CC(=O)O)C=CC3=CC=C(C=C3)O

Origin of Product

United States

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